molecular formula C16H17FN2O2 B5369870 N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea

N-(4-ethoxyphenyl)-N'-(4-fluorobenzyl)urea

Cat. No.: B5369870
M. Wt: 288.32 g/mol
InChI Key: XQAJTIOPRKNBBO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorobenzyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-fluorobenzyl isocyanate by reacting 4-fluorobenzylamine with phosgene or a phosgene substitute.

    Step 2: Reaction of 4-ethoxyaniline with 4-fluorobenzyl isocyanate in an appropriate solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(4-fluorobenzyl)urea
  • N-(4-ethoxyphenyl)-N’-(4-chlorobenzyl)urea
  • N-(4-ethoxyphenyl)-N’-(4-bromobenzyl)urea

Uniqueness

N-(4-ethoxyphenyl)-N’-(4-fluorobenzyl)urea is unique due to the presence of both ethoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-21-15-9-7-14(8-10-15)19-16(20)18-11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJTIOPRKNBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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